molecular formula C18H15BrF3N3O2 B11554197 (3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-[2-(trifluoromethyl)phenyl]butanamide

(3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B11554197
M. Wt: 442.2 g/mol
InChI Key: RSBBHDQVPXEMGA-BHGWPJFGSA-N
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Description

(3E)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}-N-[2-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE is a complex organic compound characterized by the presence of bromine, fluorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}-N-[2-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE typically involves multi-step organic reactions. One common method includes the formation of the butanamide backbone followed by the introduction of the bromophenyl and trifluoromethylphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}-N-[2-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3E)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}-N-[2-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}-N-[2-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.

    Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.

Uniqueness

(3E)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}-N-[2-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE is unique due to its specific combination of bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C18H15BrF3N3O2

Molecular Weight

442.2 g/mol

IUPAC Name

4-bromo-N-[(E)-[4-oxo-4-[2-(trifluoromethyl)anilino]butan-2-ylidene]amino]benzamide

InChI

InChI=1S/C18H15BrF3N3O2/c1-11(24-25-17(27)12-6-8-13(19)9-7-12)10-16(26)23-15-5-3-2-4-14(15)18(20,21)22/h2-9H,10H2,1H3,(H,23,26)(H,25,27)/b24-11+

InChI Key

RSBBHDQVPXEMGA-BHGWPJFGSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/CC(=O)NC2=CC=CC=C2C(F)(F)F

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Br)CC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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